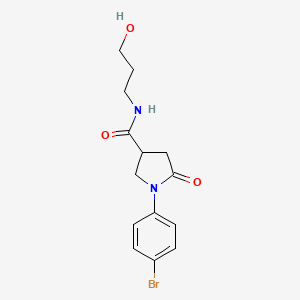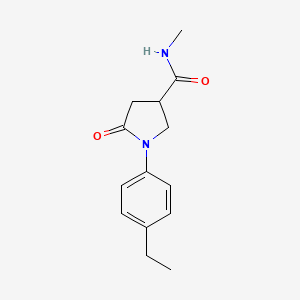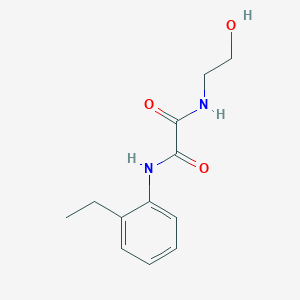
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPP-5a, is a small molecule that has shown promising results in scientific research. It belongs to the class of pyrrolidinecarboxamides and has been synthesized using various methods.
Wirkmechanismus
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide can increase the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have antioxidant effects and can protect against oxidative stress. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve endothelial function and reduce atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity and stability. It is also easy to synthesize using the methods mentioned above. However, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its high cost and limited availability. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied in humans, and its long-term effects are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved potency and selectivity. Another area of research is the investigation of the long-term effects of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide in humans. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide could be studied in combination with other drugs to determine its potential for synergistic effects. Finally, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide could be studied in other disease models to determine its potential for therapeutic applications.
Synthesemethoden
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been synthesized using different methods, including the reaction of 4-bromoaniline with ethyl 3-oxopentanoate, followed by the reaction with 3-chloropropanol and pyrrolidine-2,5-dione. Another method involves the reaction of 4-bromoaniline with 3-hydroxypropyl isocyanide and pyrrolidine-2,5-dione. Both methods have been successful in producing 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been studied in various scientific research fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have vasodilatory effects and can reduce blood pressure.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-2-4-12(5-3-11)17-9-10(8-13(17)19)14(20)16-6-1-7-18/h2-5,10,18H,1,6-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKDYAWIRYKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)

![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4966929.png)
![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4966940.png)

![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)

![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)
